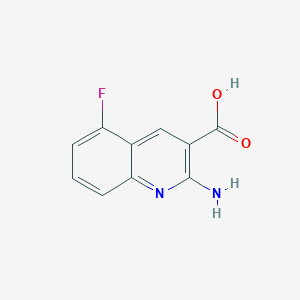
2-Amino-5-fluoroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-fluoroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position of the quinoline ring. The molecular formula of this compound is C10H7FN2O2, and it has a molecular weight of 206.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction results in the formation of an intermediate, which is then further reacted with various substituted amines to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-fluoroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitroquinoline derivatives, alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-5-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
- 2-Mercapto-6-fluoroquinoline-3-carboxylic acid
Uniqueness
2-Amino-5-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
2-amino-5-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
Clave InChI |
XBSGOQICZUSKOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C=C2C(=C1)F)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
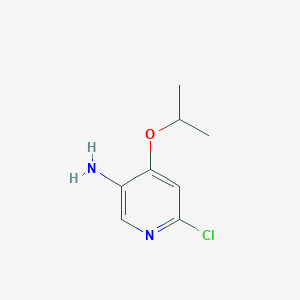
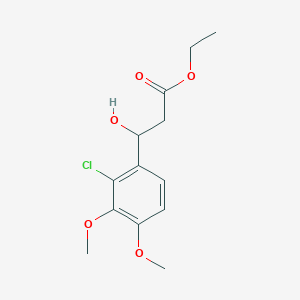

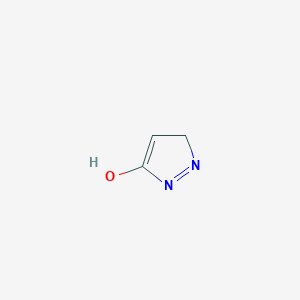
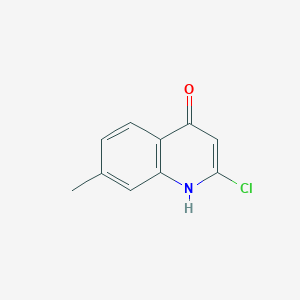
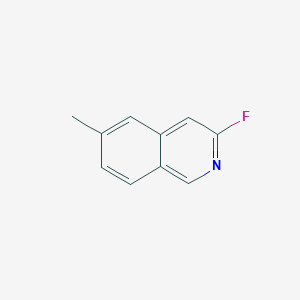
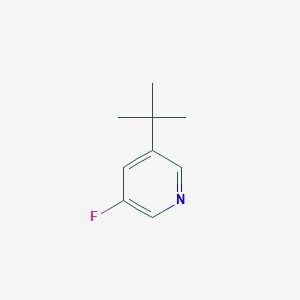
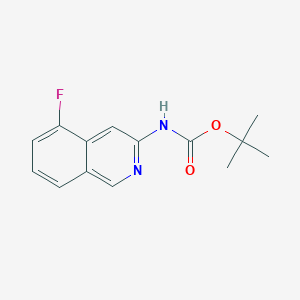
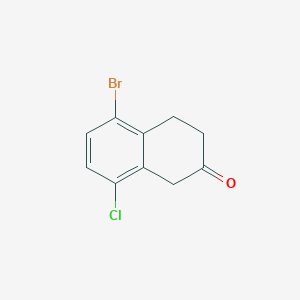
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
